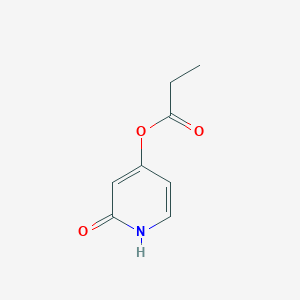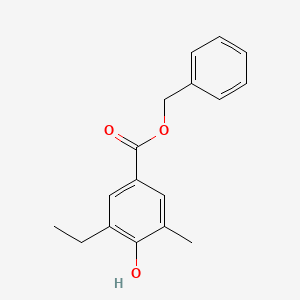![molecular formula C16H24Cl2N4O4 B8529517 tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate](/img/structure/B8529517.png)
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with morpholine and dichloro groups, linked to a carbamic acid ester. Its chemical properties make it a valuable candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-hydroxypyrimidine with morpholine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethyl group. Finally, the resulting compound is treated with methyl isocyanate and tert-butyl alcohol to form the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and alcohols. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2,4-Dichloro-5-morpholin-4-yl-pyrimidine
- 2-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethyl]-methyl-carbamic acid methyl ester
Uniqueness
The uniqueness of tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H24Cl2N4O4 |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24Cl2N4O4/c1-16(2,3)26-15(23)21(4)5-10-25-11-12(17)19-14(18)20-13(11)22-6-8-24-9-7-22/h5-10H2,1-4H3 |
Clave InChI |
GLLMEXRGCHNNJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCOC1=C(N=C(N=C1Cl)Cl)N2CCOCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Iodo-2-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B8529463.png)




![2-(methylthio)-1H-naphtho[2,3-d]imidazole](/img/structure/B8529509.png)


